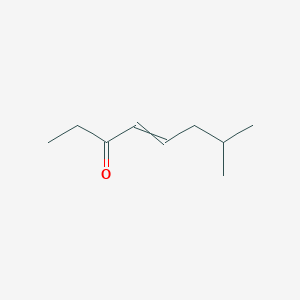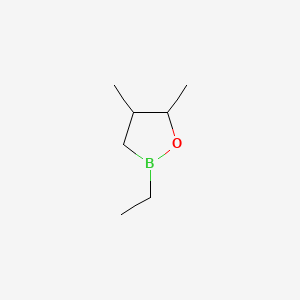
2-Ethyl-4,5-dimethyl-1,2-oxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4,5-dimethyl-1,2-oxaborolane is an organoboron compound with the molecular formula C7H15BO It is characterized by a five-membered ring structure containing both boron and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4,5-dimethyl-1,2-oxaborolane typically involves the reaction of boronic acids or boronates with suitable organic substrates under controlled conditions. One common method includes the cyclization of boronic esters with diols in the presence of a catalyst. The reaction is usually carried out under inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and catalysts is crucial to achieve high yields and product purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethyl-4,5-dimethyl-1,2-oxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert it into boron-containing alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or organometallic compounds are employed under mild to moderate conditions.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Boron-containing alcohols or hydrocarbons.
Substitution: Various substituted boron compounds.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4,5-dimethyl-1,2-oxaborolane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in organic transformations.
Biology: The compound is studied for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: It finds applications in the production of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism by which 2-Ethyl-4,5-dimethyl-1,2-oxaborolane exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in biological molecules, modulating their activity. This property is particularly useful in medicinal chemistry, where boron-containing compounds are designed to interact with specific biological targets.
Vergleich Mit ähnlichen Verbindungen
- 2-Methyl-4,5-dimethyl-1,2-oxaborolane
- 2-Propyl-4,5-dimethyl-1,2-oxaborolane
- 2-Butyl-4,5-dimethyl-1,2-oxaborolane
Uniqueness: 2-Ethyl-4,5-dimethyl-1,2-oxaborolane is unique due to its specific ethyl substitution, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
74685-45-3 |
|---|---|
Molekularformel |
C7H15BO |
Molekulargewicht |
126.01 g/mol |
IUPAC-Name |
2-ethyl-4,5-dimethyloxaborolane |
InChI |
InChI=1S/C7H15BO/c1-4-8-5-6(2)7(3)9-8/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
MPUFHUFXRORLAY-UHFFFAOYSA-N |
Kanonische SMILES |
B1(CC(C(O1)C)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14452888.png)


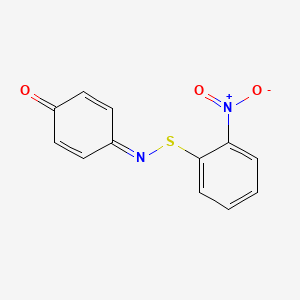

![[(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol](/img/structure/B14452908.png)
![{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane](/img/structure/B14452914.png)
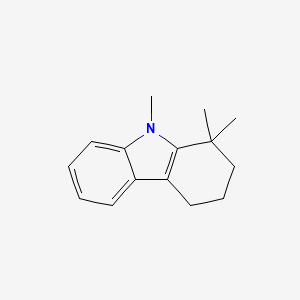
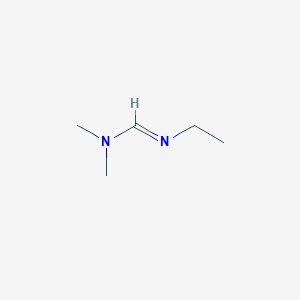
![Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate](/img/structure/B14452935.png)
phosphanium bromide](/img/structure/B14452939.png)
